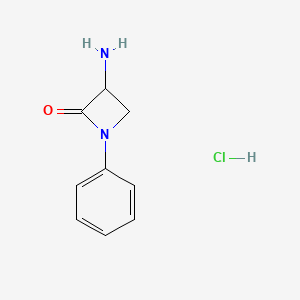

3-Amino-1-phenylazetidin-2-one hydrochloride

Overview

Description

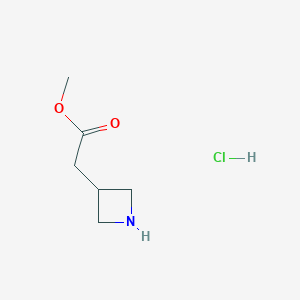

3-Amino-1-phenylazetidin-2-one hydrochloride is a chemical compound with the CAS Number: 889214-85-1 . It has a molecular weight of 198.65 and its IUPAC name is 3-amino-1-phenylazetidin-2-one hydrochloride . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for 3-Amino-1-phenylazetidin-2-one hydrochloride is 1S/C9H10N2O.ClH/c10-8-6-11(9(8)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H .Physical And Chemical Properties Analysis

3-Amino-1-phenylazetidin-2-one hydrochloride has a molecular weight of 198.65 . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .Scientific Research Applications

Medicinal Chemistry

3-Amino-1-phenylazetidin-2-one hydrochloride: is a compound of interest in medicinal chemistry due to its potential as a building block for pharmaceuticals. Its structure allows for the synthesis of various bioactive molecules, particularly those that might interact with the central nervous system. Researchers are exploring its use in the development of novel therapeutic agents that could target neurological disorders .

Pharmacology

In pharmacology, this compound’s amine group is reactive and can be used to create derivatives with potential pharmacological activities. It serves as a precursor in the synthesis of small molecule libraries that are screened for activity against a range of biological targets. This process is crucial for the discovery of new drugs .

Biochemistry

Biochemists utilize 3-Amino-1-phenylazetidin-2-one hydrochloride in protein and enzyme studies. The compound can be used to modify amino acids or peptides, which can then be incorporated into larger biomolecules for structural and functional analysis. This helps in understanding the interaction between small molecules and biological macromolecules .

Chemical Synthesis

The compound finds applications in chemical synthesis as an intermediate. Its incorporation into larger molecules can introduce a phenyl ring and an azetidinone moiety, which are valuable in the synthesis of complex organic compounds. This is particularly useful in the field of synthetic organic chemistry where new reactions and methodologies are being developed .

Materials Science

In materials science, 3-Amino-1-phenylazetidin-2-one hydrochloride could be investigated for its role in the creation of new materials. Its chemical properties might allow it to act as a monomer in polymerization reactions or as a cross-linking agent, contributing to the development of novel polymers with specific characteristics .

Analytical Chemistry

This compound is also significant in analytical chemistry, where it can be used as a standard or reference compound in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC. Its well-defined structure and properties make it suitable for method development and calibration purposes .

properties

IUPAC Name |

3-amino-1-phenylazetidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c10-8-6-11(9(8)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAIPOQTPMGQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-phenylazetidin-2-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1377549.png)

![5-Azaspiro[2.4]heptan-6-one](/img/structure/B1377553.png)

![5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B1377556.png)

![5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide](/img/structure/B1377558.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1377565.png)